1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone
Description
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic small molecule featuring a piperazine core substituted with a cyclopropylsulfonyl group at the 4-position and a 4-isopropylphenoxyacetyl moiety. The cyclopropylsulfonyl group enhances metabolic stability and modulates solubility, while the 4-isopropylphenoxy group may influence lipophilicity and target engagement.
Properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14(2)15-3-5-16(6-4-15)24-13-18(21)19-9-11-20(12-10-19)25(22,23)17-7-8-17/h3-6,14,17H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHFBSXLXHHKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone typically involves multiple steps:
-
Formation of the Piperazine Intermediate:
- Starting with piperazine, the cyclopropylsulfonyl group is introduced using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, solvent like dichloromethane.
-
Attachment of the Ethanone Moiety:
- The intermediate is then reacted with 2-chloro-1-(4-isopropylphenoxy)ethanone.
- Reaction conditions: Elevated temperature, solvent like acetonitrile, and a base such as potassium carbonate.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can target the ethanone moiety, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenoxy group, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., amines, thiols); solvents like dimethylformamide or ethanol.
Major Products:
- Oxidation products: Sulfone derivatives.
- Reduction products: Alcohol derivatives.
- Substitution products: Varied depending on the nucleophile used.
Scientific Research Applications
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure shares key motifs with piperazine-based derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural Comparison of Piperazine Derivatives
- Cyclopropylsulfonyl vs. Other Sulfonyl Groups : The cyclopropylsulfonyl group in the target compound may confer greater metabolic stability compared to 4-methoxyphenylsulfonyl (7n, ) or phenylsulfonyl groups due to steric and electronic effects .
- 4-Isopropylphenoxy vs.
Antipsychotic Activity
Compounds with arylpiperazine-acetyl linkers () exhibit dual anti-dopaminergic and anti-serotonergic activity.
Antiproliferative Activity
Sulfonylpiperazine derivatives () with tetrazolylthio substituents (e.g., 7n, 7o) show antiproliferative effects. The target compound lacks a tetrazole ring but retains the sulfonylpiperazine motif, suggesting possible activity in cancer models, albeit with differing potency .
Antifungal and Antiparasitic Activity
- CYP51 Inhibition: Pyridine-based analogs like UDO () inhibit Trypanosoma cruzi CYP51.
- Metal Complexation: APEHQ () shows enhanced antifungal activity when complexed with metals.
Pharmacokinetic and QSAR Insights
- QPlogBB and Electron Affinity : QSAR models in highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical for anti-dopaminergic activity. The target compound’s cyclopropylsulfonyl group may increase logP, enhancing blood-brain barrier penetration compared to methoxy-substituted analogs .
Biological Activity
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety substituted with a cyclopropylsulfonyl group and an isopropylphenoxy group. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Preliminary studies suggest that it may act as a selective inhibitor of certain enzymes, potentially influencing pathways related to inflammation and pain modulation.
Pharmacological Activity
Recent research has highlighted several key pharmacological activities:
- Anti-inflammatory Effects : In vitro studies indicate that the compound exhibits significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. For instance, a derivative of the compound demonstrated an IC50 value of 0.0032 μM for COX-2 inhibition, indicating potent anti-inflammatory properties compared to traditional NSAIDs like celecoxib .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Preliminary results showed effectiveness against various bacterial strains, suggesting potential use in treating infections .
Case Study 1: Anti-inflammatory Activity
A study conducted on rat models assessed the anti-inflammatory effects of the compound. The results indicated a reduction in paw edema by 67% at 5 hours post-administration when compared to a control group treated with celecoxib (50 mg/kg) which reduced inflammation by 58% at the same time point. This suggests that the compound may provide comparable efficacy in managing inflammation .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of the compound were synthesized and tested against common pathogens. The results revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of established antibiotics, indicating promising antimicrobial potential .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the piperazine-sulfonyl intermediate using cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Coupling with 4-isopropylphenoxy ethanone via nucleophilic substitution or amide bond formation, requiring reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How can the structural integrity of this compound be verified post-synthesis?
- Methodology : Use spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm), sulfonyl group (δ 3.8–4.2 ppm), and aromatic protons (δ 6.8–7.2 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+) using C18 columns with acetonitrile/water gradients .
- FT-IR : Identify sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Methodology :
- Solubility : Test in DMSO (for biological assays) or methanol/ethanol (for synthetic work). Aqueous solubility can be enhanced using co-solvents like PEG-400 .
- Stability : Monitor degradation under varying pH (2–10) and temperatures (4°C, 25°C, 37°C) via accelerated stability studies using HPLC .
Advanced Research Questions
Q. How does the cyclopropylsulfonyl group influence structure-activity relationships (SAR) in receptor binding assays?
- Methodology :
- Comparative SAR : Replace the cyclopropylsulfonyl group with other sulfonyl variants (e.g., phenylsulfonyl) and assess binding affinity using radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to evaluate steric and electronic interactions with receptor pockets .
- Data Interpretation : The cyclopropyl group may enhance selectivity due to its rigid, non-planar geometry, reducing off-target effects .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay Optimization : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, use HEK-293 cells overexpressing target receptors for consistent GPCR activity readings .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out false negatives/positives caused by rapid metabolism .
- Case Study : Inconsistent cytotoxicity data may arise from differences in cell membrane permeability; address this via logP measurements (shake-flask method) .
Q. How can the compound’s pharmacokinetic (PK) profile be predicted computationally?
- Methodology :
- ADME Prediction : Use tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions based on molecular descriptors (e.g., topological polar surface area <90 Ų suggests good absorption) .
- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with in vivo half-life data from rodent studies .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during piperazine functionalization .
- Process Analytics : Use chiral HPLC (Chiralpak IA column) to monitor enantiomeric excess (>98%) during pilot-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
